Product packaging for CB-TE2A (tetrahydrochloride)(Cat. No.:)

CB-TE2A (tetrahydrochloride)

Cat. No.: B15138297
M. Wt: 488.3 g/mol
InChI Key: YJDWUKQQSHFSBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Context of Bifunctional Chelators in Radiochemistry

Bifunctional chelators (BFCs) are molecules of critical importance in the design of radiopharmaceuticals. nih.govnih.gov They possess two key components: a strong metal-binding moiety that securely encapsulates a radioactive metal ion, and a reactive functional group that allows for covalent attachment to a biologically active molecule, such as a peptide or antibody. nih.gov This dual functionality enables the targeted delivery of radioactivity to specific sites within the body, such as tumors, for either diagnostic imaging or therapeutic purposes. nih.govrsc.org The choice of a BFC is dictated by the specific radiometal being used and the biological target, with the goal of forming a radiometal chelate that exhibits high thermodynamic stability and kinetic inertness to prevent the release of the radiometal in vivo. nih.govresearchgate.net

The increasing use of copper radioisotopes, particularly copper-64 (⁶⁴Cu) for Positron Emission Tomography (PET) imaging, has spurred the need for BFCs that can form highly stable complexes with copper. nih.govelsevierpure.com While traditional chelators have been employed, concerns about their in vivo stability have driven research towards more robust alternatives. elsevierpure.com

Evolution of Macrocyclic Chelators for Radionuclide Complexation

The development of chelators for radiometals has seen a significant evolution from acyclic (linear) to macrocyclic structures. Macrocyclic chelators, which are large ring-like molecules, generally form more stable and kinetically inert metal complexes compared to their acyclic counterparts. This enhanced stability is attributed to the "macrocyclic effect," where the pre-organized structure of the ligand minimizes the entropy loss upon metal complexation.

Initially, tetraazamacrocycles like 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and 1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid (TETA) were widely used for chelating various radiometals, including ⁶⁴Cu. nih.govresearchgate.net However, studies revealed that ⁶⁴Cu complexes with TETA and DOTA analogues can exhibit instability in vivo, leading to the release of ⁶⁴Cu and its subsequent uptake in non-target tissues like the liver. elsevierpure.comnih.gov This instability highlighted the need for a new generation of chelators with superior kinetic inertness for copper radionuclides.

Introduction of CB-TE2A as a Cross-Bridged Tetraazamacrocycle

In response to the limitations of existing chelators, a class of bicyclic tetraazamacrocycles known as cross-bridged cyclams was developed. nih.govelsevierpure.com CB-TE2A (4,11-bis(carboxymethyl)-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane) is a prominent member of this class. nih.govacs.org The defining feature of CB-TE2A is the ethylene (B1197577) "cross-bridge" that structurally reinforces the macrocyclic framework. nih.govelsevierpure.com This cross-bridge imparts a high degree of pre-organization and rigidity to the molecule, leading to the formation of exceptionally stable and kinetically inert complexes with copper(II) ions. nih.govnih.gov

The superior stability of the ⁶⁴Cu-CB-TE2A complex significantly reduces the in vivo transchelation of the radionuclide, meaning there is less transfer of ⁶⁴Cu to proteins in the blood. nih.govelsevierpure.com This enhanced stability translates to improved clearance from non-target organs and better tumor-to-background ratios in PET imaging, making CB-TE2A a highly desirable chelator for the development of ⁶⁴Cu-based radiopharmaceuticals. nih.govnih.govnih.gov

Detailed Research Findings

The superiority of CB-TE2A as a chelator for ⁶⁴Cu has been demonstrated in numerous studies. The following table summarizes comparative in vivo stability data, highlighting the reduced protein association of ⁶⁴Cu when chelated with CB-TE2A compared to other common chelators.

Chelator⁶⁴Cu Complex% Protein-Associated ⁶⁴Cu at 4 hoursReference
CB-TE2A⁶⁴Cu-CB-TE2A13 ± 6% nih.govelsevierpure.com
TETA⁶⁴Cu-TETA75 ± 9% nih.govelsevierpure.com
CB-DO2A⁶⁴Cu-CB-DO2A61 ± 14% nih.govelsevierpure.com
DOTA⁶⁴Cu-DOTA90.3 ± 0.5% nih.govelsevierpure.com

These data clearly indicate that the cross-bridged structure of CB-TE2A significantly enhances the in vivo stability of its ⁶⁴Cu complex, making it a superior choice for radiopharmaceutical applications. nih.govelsevierpure.com The development of CB-TE2A represents a significant advancement in the design of bifunctional chelators, paving the way for more effective and reliable diagnostic and therapeutic agents in nuclear medicine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H34Cl4N4O4 B15138297 CB-TE2A (tetrahydrochloride)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H34Cl4N4O4

Molecular Weight

488.3 g/mol

IUPAC Name

2-[11-(carboxymethyl)-1,4,8,11-tetrazabicyclo[6.6.2]hexadecan-4-yl]acetic acid;tetrahydrochloride

InChI

InChI=1S/C16H30N4O4.4ClH/c21-15(22)13-19-5-1-3-17-7-8-18(10-11-19)4-2-6-20(12-9-17)14-16(23)24;;;;/h1-14H2,(H,21,22)(H,23,24);4*1H

InChI Key

YJDWUKQQSHFSBC-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCN(CCCN(CC2)CC(=O)O)CCN(C1)CC(=O)O.Cl.Cl.Cl.Cl

Origin of Product

United States

Synthetic Methodologies for Cb Te2a and Its Derivatives

Historical Synthetic Routes to CB-TE2A

The pioneering work of Wong, Weisman, and their collaborators laid the groundwork for the synthesis of CB-TE2A, establishing it as a superior chelator for copper(II) ions due to the kinetic stability of its complexes. snmjournals.orgresearchgate.net

Procedures by Wong, Weisman, and Coworkers

The synthesis of CB-TE2A, as developed by Wong, Weisman, and their research groups, involves a multi-step process that begins with the construction of the cross-bridged cyclam backbone. snmjournals.orgresearchgate.net A key feature of their approach is the cis-folding of the tetraamine (B13775644) ligand, which creates a molecular cleft ideal for coordinating metal cations. researchgate.net The di-pendant-arm derivatives, such as CB-TE2A, were synthesized through the alkylation of the secondary amines on the cross-bridged cyclam. researchgate.net One reported method involves the alkylation of the parent cross-bridged cyclam with ethyl bromoacetate, followed by hydrolysis to yield the diacetic acid derivative. researchgate.net An alternative approach utilizes diisopropylethylamine (DIPEA) as a base, which facilitates a more straightforward isolation of the ligand as it precipitates from the reaction medium. researchgate.net

Precursor Synthesis: cis-Decahydro-1H,6H-3a,5a,8a,10a-tetraazapyrene

A critical precursor for the synthesis of cross-bridged cyclam derivatives is cis-Decahydro-1H,6H-3a,5a,8a,10a-tetraazapyrene, also known as cis-glyoxal-cyclam. chematech-mdt.com This intermediate is formed through the reaction of cyclam (1,4,8,11-tetraazacyclotetradecane) with glyoxal. chematech-mdt.com This reaction serves to selectively protect and orient the nitrogen atoms of the cyclam ring, facilitating the subsequent introduction of the ethylene (B1197577) cross-bridge. The resulting tetracyclic structure is a key building block for producing various cross-bridged cyclam derivatives. chematech-mdt.com

PrecursorIUPAC NameCAS NumberMolecular Formula
cis-Decahydro-1H,6H-3a,5a,8a,10a-tetraazapyrene1,4,8,11-tetrazatetracyclo[6.6.2.04,16.011,15]hexadecane74199-16-9C₁₂H₂₂N₄

Derivatization Strategies for Bioconjugation

To utilize CB-TE2A in targeted applications, it must be covalently attached to biomolecules such as peptides or antibodies. This is achieved through various derivatization strategies that introduce reactive functional groups for bioconjugation.

Functionalization of Pendant Arms (e.g., acetic acid pendant arms)

The two acetic acid pendant arms of CB-TE2A are the primary sites for modification. nih.gov One of the carboxylic acid groups can be activated to form an amide bond with an amine group on a biomolecule, such as the ε-amine of a lysine (B10760008) residue in a peptide. nih.gov This approach, however, can sometimes be inefficient. nih.gov To improve conjugation efficiency and properties, one of the acetate (B1210297) arms can be replaced with a different functional group, such as a phosphonate (B1237965). This modification can allow for radiolabeling under milder conditions. nih.gov

Introduction of Bifunctional Reactive Groups

A more versatile approach involves the introduction of a bifunctional linker to the CB-TE2A core. This linker possesses a reactive group that can be selectively coupled to a biomolecule without interfering with the chelating properties of the macrocycle. Examples of such linkers include those with terminal azide (B81097) or alkyne groups for use in "click chemistry" (copper(I)-catalyzed azide-alkyne cycloaddition or strain-promoted azide-alkyne cycloaddition). nih.govlumiprobe.com These methods offer high efficiency and mild reaction conditions. nih.govnih.gov Other bifunctional linkers incorporate groups like maleimides for reaction with thiols, or activated esters for reaction with amines. lumiprobe.com The use of polyethylene (B3416737) glycol (PEG) linkers can also improve the solubility and pharmacokinetic properties of the final conjugate. lumiprobe.com

Linker TypeReactive GroupsConjugation Chemistry
Amine-reactiveNHS esterAmide bond formation
Thiol-reactiveMaleimideThioether bond formation
Click ChemistryAzide, Alkyne (e.g., DBCO)Triazole formation

Challenges and Optimization in CB-TE2A Conjugate Synthesis

The synthesis and use of CB-TE2A conjugates are not without their challenges. Key issues include the harsh conditions often required for radiolabeling, the potential for conjugate aggregation, and the need to maintain the stability and biological activity of the conjugated biomolecule. nih.govoxfordglobal.com

Optimization strategies are continuously being developed to address these challenges. For instance, to circumvent the harsh heating often required for radiolabeling with ⁶⁴Cu, modifications to the chelator, such as the introduction of a phosphonate arm, have been explored to allow for labeling at lower temperatures. nih.govnih.gov The use of "click chemistry" for conjugation also allows for milder reaction conditions compared to traditional amide bond formation. nih.gov

Another significant challenge is the potential for insolubility or aggregation of the bioconjugate. ku.edu This can be mitigated by incorporating hydrophilic linkers, such as PEG chains, between the chelator and the biomolecule. lumiprobe.com Careful optimization of reaction parameters such as pH, temperature, and reactant concentrations is also critical to maximize yield and purity while preserving the integrity of the biomolecule. nih.govnih.gov The purification of the final conjugate is another crucial step to remove unreacted components and byproducts that could affect its in vivo performance. oxfordglobal.com

Solubility Issues of CB-TE2A Tetrahydrochloride in Organic Solvents

A significant obstacle in the synthesis of CB-TE2A-peptide conjugates is the poor solubility of the CB-TE2A tetrahydrochloride salt in standard organic solvents used for Solid Phase Peptide Synthesis (SPPS). du.ac.in Solvents such as Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are preferred in SPPS to improve the solubility of reactants and ensure proper swelling of the resin matrix, which is crucial for efficient reaction kinetics. du.ac.in

However, the highly polar and salt-like nature of CB-TE2A tetrahydrochloride limits its dissolution in these aprotic polar solvents. To address this, an in situ neutralization strategy is commonly employed. This involves the addition of a non-nucleophilic organic base, most commonly N,N-diisopropylethylamine (DIEA), to the reaction mixture. peptide.com The base neutralizes the hydrochloride salt, converting the chelator to its more soluble free amine form, which can then effectively participate in the coupling reaction with the resin-bound peptide. peptide.com Some protocols also describe the use of solvents like DMF to solubilize peptides that have general solubility problems, a technique applicable in this context. nih.gov

Coupling Efficiency in Solid Phase Peptide Synthesis (SPPS)

Modern SPPS relies on potent activating agents to facilitate this reaction. These reagents react with the chelator's carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by the peptide's amine group. The choice of coupling reagent and additives is crucial to maximize yield and minimize side reactions, such as racemization. peptide.com

The efficiency of each coupling step can be monitored qualitatively using methods like the ninhydrin (B49086) (Kaiser) test, which detects the presence of unreacted primary amines on the resin. nih.gov A negative test result indicates a successful and complete coupling reaction. nih.gov Studies on SPPS have shown that coupling efficiency can decrease as the peptide chain elongates, underscoring the need for robust monitoring and optimization at each step. nih.gov For difficult couplings, extended reaction times or double coupling cycles may be necessary. uci.edu

Table 1: Common Coupling Reagents in SPPS This table is generated based on information from the text.

Reagent ClassExample ReagentAbbreviationKey Feature
Phosphonium (B103445) Salts (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526)BOPOne of the first phosphonium reagents developed; minimizes dehydration byproducts. peptide.com
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePyBOPByproducts are less hazardous than those from BOP. du.ac.inpeptide.com
Uronium/Aminium Salts O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTUA common and effective coupling reagent used in conjunction with an additive like HOBt. peptide.com
Additives 1-HydroxybenzotriazoleHOBtAdded to carbodiimide (B86325) or phosphonium/uronium salt reactions to minimize racemization. peptide.com

Purification Methodologies (e.g., Reversed-Phase High-Performance Liquid Chromatography)

Following cleavage from the solid support resin and deprotection of side chains, the crude CB-TE2A-peptide conjugate is obtained as a mixture containing the desired product alongside truncated sequences, deletion sequences, and other synthesis-related impurities. nih.gov Consequently, a highly efficient purification step is essential.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for the purification of synthetic peptides and their conjugates. nih.govchemcoplus.co.jp This technique separates molecules based on their hydrophobicity. chemcoplus.co.jp The crude mixture is loaded onto a column packed with a nonpolar stationary phase (typically silica (B1680970) bonded with C18 alkyl chains). nih.govnih.gov Separation is achieved by eluting with a gradient of an aqueous mobile phase and an organic modifier, most commonly acetonitrile. nih.govnih.gov

An ion-pairing agent, such as trifluoroacetic acid (TFA) at a concentration of 0.1%, is typically added to both the aqueous and organic phases. nih.govbiotage.com TFA protonates acidic residues and forms ion pairs with basic residues, which masks residual polar interactions with the silica matrix and results in sharper peaks and improved resolution. biotage.com The hydrophobic CB-TE2A-peptide conjugate interacts more strongly with the C18 stationary phase and thus elutes at a higher concentration of the organic modifier than more polar impurities. chemcoplus.co.jp Fractions are collected and analyzed, often by mass spectrometry, to confirm the identity and purity of the final product. nih.gov

Table 2: Typical RP-HPLC Purification Parameters for Peptide Conjugates This table is generated based on information from the text.

ParameterTypical SpecificationPurposeReference
Stationary Phase C18-bonded silica, wide-pore (e.g., 300 Å)Provides a hydrophobic surface for separation; wide pores accommodate larger peptide molecules. nih.gov
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterAqueous phase; TFA acts as an ion-pairing agent. nih.govbiotage.com
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileOrganic modifier; elutes bound peptides as its concentration increases. nih.govnih.gov
Elution Method Gradient Elution (e.g., 5% to 65% Mobile Phase B)Gradually increases solvent strength to elute compounds with varying hydrophobicity. nih.gov
Detection UV Absorbance (e.g., 190-800 nm)Monitors the column effluent for peptide bonds and aromatic residues to identify peaks for collection. nih.gov

Coordination Chemistry and Metal Complexation with Cb Te2a

Chelation Mechanism and Ligand Topology of CB-TE2A

The efficacy of CB-TE2A as a chelator is deeply rooted in its structural design, which dictates how it interacts with and binds to metal ions.

CB-TE2A is built upon a tetraazamacrocyclic framework, specifically a derivative of cyclam (1,4,8,11-tetraazacyclotetradecane). nih.govelsevierpure.com Its defining feature is an ethylene (B1197577) bridge that connects two non-adjacent nitrogen atoms of the macrocycle. researchgate.netresearchgate.net This "cross-bridge" transforms the flexible single ring of cyclam into a rigid bicyclic, or "clam shell," structure. researchgate.net This pre-organized conformation minimizes the energy required to arrange the ligand's donor atoms for metal binding, contributing to the formation of highly stable complexes. elsevierpure.commdpi.com The rigidity imparted by the cross-bridge is a key factor in the enhanced kinetic stability of its metal complexes. mdpi.comsnmjournals.org

When CB-TE2A complexes with a metal ion like copper(II), it acts as a hexadentate ligand, meaning it binds to the metal through six separate donor atoms. The coordination sphere around the copper ion in a complex such as ⁶⁴Cu-CB-TE2A-BBN consists of the four nitrogen atoms from the tetraamine (B13775644) backbone and two oxygen atoms from the two carboxymethyl pendant arms. researchgate.net This arrangement results in a stable, six-coordinate octahedral geometry that effectively encapsulates the metal ion. nih.gov This complete encapsulation is crucial for preventing the metal from being released in a biological environment. researchgate.net

Kinetic Stability of CB-TE2A Metal Complexes

A primary advantage of CB-TE2A is the remarkable kinetic stability of its metal complexes, which refers to their resistance to dissociation over time.

CB-TE2A forms exceptionally stable and kinetically inert complexes with copper(II) radionuclides, most notably ⁶⁴Cu. nih.govsnmjournals.org This high in vivo stability is critical for applications in nuclear medicine, as it prevents the transchelation, or transfer, of the ⁶⁴Cu ion to other biological molecules like proteins, which can cause high background signals in imaging and unwanted radiation dose to non-target tissues. researchgate.netaacrjournals.orgnih.gov The robust nature of the ⁶⁴Cu-CB-TE2A complex makes it a highly desirable chelator for developing radiopharmaceuticals. nih.govelsevierpure.com

Compared to conventional monocyclic chelators such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and TETA (1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid), CB-TE2A demonstrates vastly superior in vivo stability for its copper complexes. researchgate.netsnmjournals.org For instance, studies have shown that ⁶⁴Cu-CB-TE2A exhibits significantly less accumulation in the liver than ⁶⁴Cu-DOTA and ⁶⁴Cu-TETA, which is a key indicator of higher stability and reduced transchelation. nih.govelsevierpure.comnih.gov While DOTA and TETA are effective chelators for various metals, their complexes with copper are more susceptible to dissociation in biological systems. researchgate.netaacrjournals.org

Chelator Comparison
Comparative Data of ⁶⁴Cu-Chelator Complex Stability
ChelatorStructural FeatureRelative In Vivo Stability with ⁶⁴CuObserved Protein-Associated ⁶⁴Cu at 4h (Rat Liver)
CB-TE2ACross-Bridged BicyclicVery High13 ± 6%
TETAMonocyclicLow to Moderate75 ± 9%
DOTAMonocyclicModerate90.3 ± 0.5% (for ⁶⁴Cu-CB-DO2A vs ⁶⁴Cu-DOTA)

The superior kinetic stability of CB-TE2A metal complexes is a direct result of the structural rigidity and topological complexity conferred by the ethylene cross-bridge. nih.govmdpi.comsnmjournals.org This bridge locks the macrocycle into a pre-organized conformation that is ideal for binding copper, creating a high thermodynamic stability and, more importantly, a significant kinetic barrier to the dissociation of the metal ion. elsevierpure.commdpi.com This structural reinforcement prevents the complex from easily deforming, which is a necessary step for the metal to be released. elsevierpure.com This "topological protection" makes the complex robust and inert, a sharp contrast to the greater flexibility of monocyclic ligands which can lead to in vivo instability. mdpi.com

Factors Influencing Radiolabeling Efficiency

The efficiency of radiolabeling with CB-TE2A is a critical parameter in the preparation of radiopharmaceuticals. Several factors, including reaction conditions and the nature of the conjugated biomolecule, can influence the radiochemical yield and specific activity of the final product.

Optimal radiolabeling of CB-TE2A conjugates with ⁶⁴Cu is highly dependent on the reaction environment. Unlike some other chelators that can be radiolabeled at room temperature, CB-TE2A typically requires elevated temperatures to achieve high radiochemical yields. nih.govnih.gov

Temperature: Studies have shown that heating is often necessary for efficient ⁶⁴Cu incorporation into the CB-TE2A macrocycle. For instance, labeling of CB-TE2A-conjugated peptides has been successfully performed at 95°C. nih.govresearchgate.net This requirement for higher temperatures is a notable characteristic of the CB-TE2A chelation process. nih.gov

pH: The pH of the reaction mixture is another crucial factor. Radiolabeling of CB-TE2A-peptide conjugates with ⁶⁴Cu has been effectively carried out at a pH of 8.0. researchgate.net This contrasts with other chelators like TETA, which can be labeled at a lower pH of 5.5. researchgate.net The specific pH can influence the protonation state of the chelator's carboxylic acid groups and the availability of the metal ion for complexation.

Buffer System: Ammonium (B1175870) acetate (B1210297) is a commonly used buffer system for the radiolabeling of CB-TE2A conjugates. nih.govresearchgate.net A 0.1 M ammonium acetate buffer has been employed successfully in these procedures. nih.govresearchgate.net The choice of buffer is important as it must maintain the desired pH without interfering with the chelation reaction.

Interactive Data Table: Radiolabeling Conditions for CB-TE2A Conjugates

Parameter Condition Source
Temperature 95°C nih.govresearchgate.net
pH 8.0 researchgate.net
Buffer 0.1 M Ammonium Acetate nih.govresearchgate.net
Time 2 hours nih.govresearchgate.net

While CB-TE2A forms highly stable complexes, achieving optimal radiolabeling yields with its conjugates can sometimes be challenging. The need for more vigorous labeling conditions, such as elevated temperatures, may be a limiting factor for sensitive biomolecules that could be denatured or degraded under such conditions.

Furthermore, the conjugation of CB-TE2A to a biomolecule can sometimes influence the labeling efficiency. The steric hindrance introduced by the biomolecule might affect the accessibility of the chelating cavity for the radiometal. Despite these challenges, high radiochemical yields exceeding 99% have been reported for CB-TE2A conjugates. nih.gov

Comparative Studies with Other Chelators

The performance of CB-TE2A as a chelator for ⁶⁴Cu has been extensively evaluated through comparative studies with other commonly used chelators. These studies provide valuable insights into its relative advantages and disadvantages in terms of radiolabeling efficiency, in vivo stability, and pharmacokinetic properties of the resulting radiotracers.

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a widely used chelator for various radiometals, including ⁶⁴Cu. However, comparative studies have highlighted the superior in vivo stability of ⁶⁴Cu-CB-TE2A complexes. nih.govresearchgate.net

In Vivo Stability and Liver Uptake: A key advantage of CB-TE2A over DOTA is the significantly lower liver uptake of its ⁶⁴Cu complex. nih.gov This is attributed to the higher in vivo stability of the ⁶⁴Cu-CB-TE2A complex, which minimizes the transchelation of ⁶⁴Cu to liver proteins. nih.govnih.gov For example, at 24 hours post-injection, the liver uptake of a ⁶⁴Cu-CB-TE2A radioconjugate was substantially lower (0.21 ± 0.06 %ID/g) compared to its ⁶⁴Cu-DOTA counterpart (7.80 ± 1.51 %ID/g). This enhanced stability is a result of the reinforcing ethylene cross-bridge in the CB-TE2A structure. nih.gov

Radiolabeling Conditions: DOTA can often be radiolabeled with ⁶⁴Cu under milder conditions than CB-TE2A. However, this comes at the cost of lower in vivo stability. nih.gov

Pharmacokinetics: While both chelators can be used to create effective targeting agents, the lower liver retention of ⁶⁴Cu-CB-TE2A contributes to better clearance and potentially improved imaging contrast.

Interactive Data Table: Comparison of ⁶⁴Cu-CB-TE2A and ⁶⁴Cu-DOTA Bombesin (B8815690) Analogs

Parameter ⁶⁴Cu-CB-TE2A Conjugate ⁶⁴Cu-DOTA Conjugate Source
Tumor Uptake (15 min) 6.95 ± 2.27 %ID/g 4.95 ± 0.91 %ID/g
Liver Uptake (24 h) 0.21 ± 0.06 %ID/g 7.80 ± 1.51 %ID/g
Blood Retention (24 h) 0.07 ± 0.05 %ID 1.40 ± 0.84 %ID

TETA (1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid) is another conventional chelator for ⁶⁴Cu. However, like DOTA, its ⁶⁴Cu complexes have shown susceptibility to in vivo instability. nih.gov

In Vivo Stability: Metabolism studies have demonstrated that ⁶⁴Cu-CB-TE2A exhibits significantly lower levels of protein-associated ⁶⁴Cu in the liver compared to ⁶⁴Cu-TETA (13 ± 6% vs 75 ± 9% at 4 hours). nih.gov This indicates a much higher in vivo stability for the CB-TE2A complex. nih.govresearchgate.net

Radiolabeling Conditions: TETA-conjugated peptides can be radiolabeled with ⁶⁴Cu at room temperature (20-23°C) in 30 minutes, whereas CB-TE2A conjugates require heating at 95°C for 2 hours. nih.govresearchgate.net

Clearance: ⁶⁴Cu-CB-TE2A has demonstrated improved blood, liver, and kidney clearance compared to analogous ⁶⁴Cu-TETA agents. nih.gov

Interactive Data Table: Radiolabeling Conditions for TETA and CB-TE2A Conjugates

Chelator Temperature Time pH Source
TETA 20-23°C 30 min 5.5 researchgate.net
CB-TE2A 95°C 2 h 8.0 researchgate.net

More recent developments in chelator design have led to phosphonic acid-based derivatives of the cross-bridged cyclam framework, such as CB-TE1A1P (1,4,8,11-tetraazacyclotetradecane-1-(methane phosphonic acid)-8-(methane carboxylic acid)). nih.govcancer.gov

Tumor Uptake and Clearance: In a direct comparison for imaging VLA-4 expression in melanoma, a ⁶⁴Cu-CB-TE1A1P conjugate showed significantly higher tumor uptake and better tumor-to-nontumor ratios than the corresponding ⁶⁴Cu-CB-TE2A conjugate. nih.gov The CB-TE1A1P-based tracer also exhibited more rapid clearance from non-target tissues. nih.gov

Interactive Data Table: Comparison of ⁶⁴Cu-CB-TE2A-LLP2A and ⁶⁴Cu-CB-TE1A1P-LLP2A

Parameter ⁶⁴Cu-CB-TE2A-LLP2A ⁶⁴Cu-CB-TE1A1P-LLP2A Source
Tumor Uptake Lower Significantly Higher nih.gov
Tumor-to-Nontumor Ratios Lower Better nih.gov
Clearance from Nontarget Tissues Slower More Rapid nih.gov

CB-TE2A versus Diamsar and Sar Derivatives

The comparison between CB-TE2A and sarcophagine (Sar) derivatives, such as Diamsar, reveals significant differences in their coordination chemistry, which in turn affects their performance as chelators for radionuclides like copper-64 (⁶⁴Cu).

Structurally, CB-TE2A is a cross-bridged cyclam derivative, while Diamsar (3,6,10,13,16,19-hexaazabicyclo[6.6.6]eicosane-1,8-diamine) is a bicyclic hexaamine cage-type ligand. researchgate.net This structural difference leads to distinct charge properties upon complexation with Cu(II). The ⁶⁴Cu-CB-TE2A complex typically carries a neutral or +1 charge, depending on the conjugation. nih.govrsc.org For instance, when conjugated to a specific PD-L1 ligand, the ⁶⁴Cu-CB-TE2A complex has a net charge of +1. nih.gov In contrast, the ⁶⁴Cu-Diamsar complex is more positively charged, bearing a +2 or +3 charge. nih.govrsc.org The donor atoms for the copper ion in ⁶⁴Cu-diamsar conjugates are amines, whereas for ⁶⁴Cu-CB-TE2A, the coordination involves a combination of amines, amides, and a carboxylic acid moiety. nih.gov

This variation in charge and structure influences the radiolabeling conditions and the in vivo behavior of the resulting radiopharmaceuticals. Radiolabeling of CB-TE2A conjugates with ⁶⁴Cu typically requires high temperatures, around 95°C. nih.govnih.gov Conversely, Diamsar and its derivatives can be radiolabeled with ⁶⁴Cu under much milder conditions, often at room temperature (25°C) and over a broad pH range of 4-9. nih.gov

In terms of stability, both chelators form highly stable complexes with copper. The Cu(II)-CB-TE2A complex is noted for its exceptional kinetic inertness, even showing greater resistance to acid decomplexation than the fully encapsulated Cu(II)-Diamsar complex. researchgate.net Sarcophagine-based chelators like DiAmSar are also recognized for offering comparable in vivo stability. researchgate.net

When conjugated to targeting vectors like RGD peptides, these differences manifest in their pharmacokinetic profiles. In a comparative study, ⁶⁴Cu-CB-TE2A-c(RGDyK) demonstrated superior performance over ⁶⁴Cu-diamsar-c(RGDfD). nih.gov The CB-TE2A conjugate showed higher tumor uptake, faster clearance from the liver and blood, and consequently, higher tumor-to-blood ratios at 4 and 24 hours post-injection. nih.gov These differences were not attributed to binding affinity, as both conjugates showed similar affinities for the αvβ3 integrin. nih.gov The neutral charge of the ⁶⁴Cu-CB-TE2A complex contributes to its clearance profile, whereas the positive charge of the ⁶⁴Cu-diamsar complex leads to higher retention in the kidneys. rsc.org

Table 1: Comparison of CB-TE2A and Diamsar/Sar Derivatives

Feature CB-TE2A Diamsar / Sar Derivatives
Structure Cross-bridged cyclam Bicyclic hexaamine cage (sarcophagine) researchgate.net
Charge of ⁶⁴Cu Complex Neutral or +1 nih.govrsc.org +2 or +3 nih.govrsc.org
Coordinating Atoms Amines, amides, carboxylic acid nih.gov Amines nih.gov
⁶⁴Cu Radiolabeling Temp. High (e.g., 95°C) nih.govnih.gov Mild (e.g., Room Temperature) nih.gov
Kinetic Stability Exceptionally high; resists acid decomplexation researchgate.net High in vivo stability researchgate.net
In Vivo Clearance Faster liver and blood clearance nih.gov Higher kidney retention rsc.org

CB-TE2A versus NOTA

The chelator 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) and its derivatives are frequently compared with CB-TE2A for the complexation of radiometals, particularly ⁶⁴Cu and ⁶⁸Ga. A primary distinction lies in the required radiolabeling conditions. CB-TE2A's robust structure necessitates harsh labeling conditions, such as a temperature of 95°C and a pH greater than 8, to achieve efficient ⁶⁴Cu incorporation. nih.govresearchgate.net These conditions can be incompatible with sensitive biomolecules like proteins and antibodies. nih.gov In stark contrast, NOTA and its analogues, such as NODAGA, can be radiolabeled with ⁶⁴Cu and ⁶⁸Ga under significantly milder conditions, often at room temperature and within minutes. nih.govnih.gov For example, ⁶⁴Cu-NOTA-C225 can be prepared at room temperature in just 20 minutes. nih.gov

Despite the more demanding labeling process for CB-TE2A, its resulting ⁶⁴Cu complex exhibits remarkable in vivo stability, often considered superior to that of ⁶⁴Cu-DOTA and ⁶⁴Cu-TETA complexes. researchgate.net This high stability minimizes the in vivo transchelation of ⁶⁴Cu to proteins, particularly in the liver. nih.gov When comparing ⁶⁴Cu-labeled peptides, the CB-TE2A conjugate showed no evidence of copper loss, whereas a DOTA conjugate resulted in elevated radioactivity levels in the liver, indicative of transchelation. nih.gov Similarly, a biodistribution study comparing ⁶⁴Cu complexes of CB-TE2A, NOTA, and Diamsar found that while the neutral ⁶⁴Cu-CB-TE2A complex had high initial liver uptake, it cleared more extensively over 24 hours compared to ⁶⁴Cu-NOTA, which showed significantly higher liver retention. rsc.org

When conjugated to the same targeting peptide, such as Tyr³-octreotate (Y3-TATE), the in vivo performance can be comparable. A study evaluating NOTA-based analogues found that ⁶⁴Cu-NODAGA-Y3-TATE exhibited optimal in vivo behavior that was comparable to the previously reported ⁶⁴Cu-CB-TE2A-Y3-TATE. nih.gov The CB-TE2A conjugate, however, demonstrated higher tumor-to-muscle and tumor-to-blood ratios at the 1-hour time point. nih.gov The choice between CB-TE2A and NOTA, therefore, often involves a trade-off between the ease of radiolabeling under mild conditions (favoring NOTA) and the exceptional in vivo stability of the final complex (favoring CB-TE2A).

Table 2: Comparison of CB-TE2A and NOTA

Feature CB-TE2A NOTA / NOTA Analogues
⁶⁴Cu Radiolabeling Temp. High (e.g., 95°C) nih.govresearchgate.net Mild (e.g., Room Temperature) nih.gov
⁶⁴Cu Radiolabeling Time ~1-2 hours researchgate.net ~20 minutes nih.gov
⁶⁴Cu Radiolabeling pH > 8 nih.gov Near neutral
In Vivo Stability (⁶⁴Cu) Exceptionally high, minimal transchelation researchgate.netnih.gov Stable, but can show higher liver retention than CB-TE2A rsc.orgnih.gov
Suitability for Proteins Harsch conditions may be incompatible nih.gov Mild conditions are compatible nih.gov
In Vivo Performance Comparable to optimized NOTA analogues (e.g., NODAGA) nih.gov Optimized analogues (e.g., NODAGA) show comparable performance nih.gov

Development of Cb Te2a Based Radioconjugates for Molecular Imaging

Conjugation Strategies with Biomolecules

The method used to attach CB-TE2A to a targeting biomolecule is critical and depends heavily on the nature of the biomolecule itself, whether it is a small peptide, a large antibody, or a nanoparticle system.

The conjugation of CB-TE2A to peptides is most commonly achieved during solid-phase peptide synthesis (SPPS). nih.gov The standard Fmoc (9-fluorenylmethoxycarbonyl) strategy is frequently employed, where the peptide is assembled sequentially on a solid support resin. snmjournals.orgnih.gov Once the peptide chain is complete, CB-TE2A is coupled to the free N-terminal amine of the resin-bound peptide. aacrjournals.org This is accomplished by activating one of the two carboxylic acid groups of CB-TE2A using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or a combination of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and N,N-diisopropylethylamine (DIEA). snmjournals.orgnih.govnih.gov This method allows for selective, single-point attachment. nih.gov After conjugation, the entire peptide-chelator construct is cleaved from the resin and purified. snmjournals.orgnih.gov

Alternatively, solution-phase conjugation can be performed. In this approach, a fully synthesized and purified peptide is reacted with CB-TE2A in solution. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with N-hydroxysulfosuccinimide (SNHS) are used to activate a carboxyl group on CB-TE2A, forming a more stable, amine-reactive intermediate that then couples with an amino group on the peptide. acs.orggoogle.com

CB-TE2A ConjugateTargeting PeptideBiological TargetSynthesis Method Highlight
CB-TE2A-sst₂-ANTSomatostatin (B550006) AntagonistSomatostatin Receptor 2 (SSTR2)Fmoc SPPS; CB-TE2A coupled on-resin with DCC/DIEA activation. snmjournals.orgnih.gov
CB-TE2A-c(RGDyK)Cyclic RGD peptideαvβ₃ IntegrinFmoc SPPS followed by solution-phase cyclization and conjugation. nih.gov
CB-TE2A-Y3-TATETyr³-OctreotateSomatostatin Receptor 2 (SSTR2)Fmoc SPPS; one-pot coupling of CB-TE2A on-resin using DIC. aacrjournals.org
CB-TE2A-8-AOC-BBN(7–14)NH₂Bombesin (B8815690) analogGastrin-Releasing Peptide Receptor (GRPR)Fmoc SPPS with an aminooctanoic acid (AOC) linker. snmjournals.org

CB-TE2A can be conjugated to the surface of polymeric micelles to create radiolabeled nanocarriers for molecular imaging. These systems are designed to alter the pharmacokinetic profile of the radiotracer. The strategy involves synthesizing amphiphilic block copolymers, such as PEG-PHEMA-PCMA, which self-assemble into micelles in an aqueous solution. The polymer is designed with reactive functional groups on its surface to which CB-TE2A can be covalently attached. However, the choice of polymer is crucial, as some formulations have been found to be thermoinstable after the conjugation of CB-TE2A, highlighting the need for careful optimization of the nanoparticle composition. dtu.dk

Conjugating CB-TE2A to large, heat-sensitive proteins like antibodies and their fragments presents a significant challenge. The high temperatures (often 85-95°C) required for efficient ⁶⁴Cu labeling of CB-TE2A can denature the antibody, destroying its ability to bind its target. nih.govnih.gov

Traditional conjugation methods involve activating CB-TE2A with EDC/SNHS to react with the primary amines of lysine (B10760008) residues on the antibody surface. acs.org However, this can be inefficient and lead to protein cross-linking. nih.gov

To overcome the temperature sensitivity issue, advanced modular "pre-labeling" strategies using click chemistry have been developed. nih.govacs.org This multi-step process decouples the harsh radiolabeling from the antibody:

The antibody is modified with a bioorthogonal functional group, such as a tetrazine, under mild conditions. nih.gov

Separately, a CB-TE2A derivative functionalized with the complementary click-chemistry partner (e.g., a strained alkene like norbornene) is synthesized. nih.govacs.org

This modified chelator is radiolabeled with ⁶⁴Cu under the required high-temperature conditions. nih.gov

Finally, the purified, radiolabeled ⁶⁴Cu-CB-TE2A construct is "clicked" onto the modified antibody at room temperature, forming a stable covalent bond without damaging the protein. nih.govacs.org

Design Principles for Targeted Radiopharmaceuticals

The design of an effective CB-TE2A-based radiopharmaceutical goes beyond simple conjugation. The chemical structure of the linker connecting the chelator to the biomolecule and the effect of the conjugation on the chelator's metal-binding properties are critical design considerations.

A compelling example is the development of a ⁶⁴Cu-labeled Affibody molecule targeting HER2. Researchers compared two constructs: one with a simple glycine (B1666218) (G) linker and another with a negatively charged tetrapeptide spacer, GEEE (Gly-Glu-Glu-Glu), between the CB-TE2A and the Affibody. The results of this head-to-head comparison were striking.

RadioconjugateLinker/SpacerKey Finding
⁶⁴Cu-CB-TE2A-G-ZHER2:342GlycineShowed significantly higher uptake in the liver (5-7 fold higher) and other non-target organs compared to the GEEE version.
⁶⁴Cu-CB-TE2A-GEEE-ZHER2:342Gly-Glu-Glu-GluThe negatively charged spacer dramatically reduced liver uptake, leading to superior tumor-to-liver and overall tumor-to-organ ratios.

This study demonstrated that the introduction of negative charges via the GEEE spacer successfully altered the biodistribution, reducing non-specific uptake in the liver and improving imaging contrast. In another study, a propionamide (B166681) linker was used to modify CB-TE2A, resulting in a neutral ⁶⁴Cu complex, in contrast to the positively charged complex formed with the standard CB-TE2A, further showcasing how linker chemistry can be used to fine-tune the properties of the final agent. thno.orgresearchgate.net

A primary concern when creating a bifunctional radiopharmaceutical is whether the act of conjugation compromises the chelator's ability to securely hold the radiometal. For CB-TE2A, conjugation to a peptide or protein involves forming an amide bond with one of its two carboxylate arms. acs.org

Extensive research has shown that this modification does not negatively impact the remarkable kinetic inertness of the ⁶⁴Cu-CB-TE2A complex. mdpi.comsnmjournals.org Studies using model compounds where one carboxylate is converted to an amide confirmed that the resulting ⁶⁴Cu complexes retain their high in vivo stability and favorable clearance characteristics. acs.org This robustness is a key advantage of the CB-TE2A scaffold.

While the stability of the complex remains intact, the conjugation can influence the radiolabeling process itself. The optimal conditions (e.g., temperature, pH, time) for incorporating ⁶⁴Cu may need to be re-optimized for the conjugated construct compared to the free chelator. snmjournals.org Importantly, the conjugation of the CB-TE2A-metal complex to a biomolecule generally has a minimal impact on the biomolecule's binding affinity for its biological target. nih.govthno.org

Preclinical Evaluation of Cb Te2a Radioconjugates in Animal Models

In Vitro Biological Characterization

In vitro studies provide foundational data on the biological properties of CB-TE2A radioconjugates at a cellular level. These assays are crucial for predicting in vivo performance and selecting the most promising candidates for further development.

The affinity of a radioconjugate for its target receptor is a key determinant of its efficacy. This is often quantified by the half-maximal inhibitory concentration (IC₅₀) and the dissociation constant (K_d). A lower K_d value signifies a stronger binding affinity between the radioligand and its target. promegaconnections.com For instance, in studies involving a somatostatin (B550006) receptor subtype 2 (SSTR2) antagonist, the Cu-CB-TE2A-sst2-ANT conjugate demonstrated a dissociation constant (K_d) of 26 ± 2.4 nM in AR42J rat pancreatic tumor cell membranes. nih.gov

Competitive binding assays are employed to determine these values. In a comparison of different chelators for bombesin (B8815690) analogs targeting the gastrin-releasing peptide receptor (GRPR), the IC₅₀ values were determined in PC-3 cells. Similarly, the binding affinities of ⁶⁴Cu-labeled RGD peptides targeting αvβ₃ integrins were found to be similar despite different chelators, suggesting the chelator conjugation had minimal impact on the peptide's binding affinity. nih.gov

Table 1: Receptor Binding Affinity of CB-TE2A Radioconjugates

Radioconjugate Cell Line Target Receptor K_d (nM) IC₅₀ (nM)
⁶⁴Cu-CB-TE2A-sst2-ANT AR42J SSTR2 26 ± 2.4 Not Reported
⁶⁴Cu-CB-TE2A-c(RGDyK) M21 (αvβ₃-positive) αvβ₃ Integrin Similar to ⁶⁴Cu-diamsar-c(RGDfD) Not Reported

Understanding how a radioconjugate is internalized by target cells is crucial for both imaging and therapeutic applications. Internalization studies are typically conducted in receptor-positive cell lines. For example, the internalization of ⁶⁴Cu-CB-TE2A-sst2-ANT was compared to its agonist counterpart, ⁶⁴Cu-CB-TE2A-Y3-TATE, in AR42J cells. The antagonist, ⁶⁴Cu-CB-TE2A-sst2-ANT, exhibited significantly less internalization than the agonist at time points ranging from 15 minutes to 4 hours. nih.gov This difference in internalization is a key characteristic of antagonist versus agonist radioligands.

In another study, the internalization of a ⁹⁹mTc-labeled flutamide (B1673489) complex was evaluated in rhabdomyosarcoma (RMS) cancer cells, demonstrating its potential to enter cancer cells. nih.gov The process of cellular uptake can occur through various mechanisms, including receptor-mediated endocytosis. nih.govdovepress.com

The stability of a radiopharmaceutical in biological fluids is paramount to ensure that the radionuclide remains chelated and reaches the target tissue. In vitro stability is often assessed by incubating the radioconjugate in solutions like saline and serum. For example, a newly developed ⁹⁹mTc-labeled flutamide complex showed over 95% stability after 6 hours in both saline and blood serum. nih.gov The stability of haloacetonitriles, another class of compounds, has been shown to be lower in cell culture media compared to buffer solutions, which was attributed to reactions with nucleophiles like amino acids present in the media. nih.gov While specific data for CB-TE2A (tetrahydrochloride) itself was not detailed, the high in vivo stability observed with its radioconjugates suggests the chelate complex is robust.

In vitro metabolic stability assays are used to predict how a compound will be metabolized in the body, typically by liver enzymes. nih.gov These studies often involve incubating the compound with liver-derived systems such as microsomes or hepatocytes and measuring the rate of its degradation. thermofisher.comnuvisan.com The results can provide an estimate of the compound's metabolic half-life and in vitro intrinsic clearance. thermofisher.com While the general methodology for assessing in vitro metabolic stability is well-established, specific data on the metabolic stability of CB-TE2A (tetrahydrochloride) or its radioconjugates were not available in the provided search results. The high in vivo stability of ⁶⁴Cu-CB-TE2A conjugates, however, suggests a high degree of metabolic stability. snmjournals.org

In Vivo Pharmacokinetic and Biodistribution Studies (Animal Models)

Animal models are indispensable for evaluating the in vivo behavior of radioconjugates, providing data on their distribution, clearance, and targeting efficacy. hzdr.deoncoray.de

The clearance of a radioconjugate from the blood and non-target organs is critical for achieving high-contrast images and minimizing off-target radiation dose. Studies have consistently shown that ⁶⁴Cu radioconjugates of CB-TE2A exhibit favorable clearance profiles.

In a side-by-side comparison, ⁶⁴Cu-CB-TE2A-8-AOC-BBN(7–14)NH₂ demonstrated significantly faster clearance from non-target tissues compared to its DOTA-chelated counterpart in a prostate cancer mouse model. snmjournals.orgnih.gov At 24 hours post-injection, the liver retention of the ⁶⁴Cu-CB-TE2A conjugate was only 0.21 ± 0.06 %ID/g, compared to 7.80 ± 1.51 %ID/g for the ⁶⁴Cu-DOTA conjugate. snmjournals.org This highlights the superior in vivo stability of the ⁶⁴Cu-CB-TE2A complex. snmjournals.orgnih.gov

Similarly, ⁶⁴Cu-CB-TE2A-c(RGDyK) showed more rapid liver and blood clearance compared to ⁶⁴Cu-diamsar-c(RGDfD). nih.gov Biodistribution studies with ⁶⁴Cu-CB-TE2A-sst2-ANT in healthy rats also revealed rapid blood clearance. nih.gov Furthermore, studies with ⁶⁴Cu-labeled cross-bridged monoamides, which are models for peptide conjugates of CB-TE2A, showed that uptake in the liver at 24 hours was less than 10% of the uptake at 30 minutes, indicating good clearance from this non-target organ. acs.org

Table 2: Biodistribution of ⁶⁴Cu-CB-TE2A-8-AOC-BBN(7–14)NH₂ vs. ⁶⁴Cu-DOTA conjugate in PC-3 Xenograft Mice (%ID/g)

Organ ⁶⁴Cu-CB-TE2A Conjugate (24h) ⁶⁴Cu-DOTA Conjugate (24h)
Blood Not specified, but clearance was 98.60 ± 0.28 %ID from the mouse 0.90 ± 0.48

Data extracted from a study comparing CB-TE2A and DOTA chelation systems for bombesin analogs. snmjournals.org

Excretion Pathways (e.g., renal and hepatobiliary clearance)

At 24 hours post-injection, nearly 99% of the injected dose of the ⁶⁴Cu-CB-TE2A conjugate was cleared from the animal. nih.govsnmjournals.org This is in stark contrast to the ⁶⁴Cu-DOTA conjugate, where only about 68% of the dose was excreted in the same timeframe, indicating substantial retention of the radiotracer. nih.govsnmjournals.org The primary reason for this difference is the superior in vivo stability of the ⁶⁴Cu-CB-TE2A complex, which prevents the release and non-specific accumulation of the ⁶⁴Cu radiometal. nih.govsnmjournals.org This stability leads to reduced uptake in non-target organs like the liver, facilitating clearance primarily through the renal and hepatobiliary pathways. The efficient clearance profile of ⁶⁴Cu-CB-TE2A conjugates results in low residual activity in the blood and major organs at later time points. nih.gov

Tissue-Specific Uptake and Retention

The effectiveness of a targeted radiopharmaceutical is contingent on its ability to accumulate and be retained in tumor tissue while clearing from healthy tissues. Preclinical studies have shown that ⁶⁴Cu-CB-TE2A conjugates can achieve high, specific uptake in tumors expressing the targeted receptor.

In prostate cancer models using PC-3 cells, which overexpress the BB2 receptor (a subtype of GRPR), ⁶⁴Cu-CB-TE2A conjugated to a bombesin analog demonstrated significant tumor uptake. snmjournals.orgresearchgate.net Fifteen minutes after injection, the tumor uptake was measured at 6.95 ± 2.27 percent injected dose per gram (%ID/g). nih.govsnmjournals.org Importantly, this uptake was shown to be receptor-specific, as co-administration of a blocking dose of non-radiolabeled bombesin significantly reduced the accumulation of the radiotracer in the tumor and in the pancreas, an organ rich in BB2 receptors. snmjournals.org

A key advantage of the CB-TE2A chelator is the low retention of radioactivity in non-target tissues, particularly the liver. At 24 hours post-injection, the liver uptake of the ⁶⁴Cu-CB-TE2A-BBN conjugate was a mere 0.21 ± 0.06 %ID/g. snmjournals.org This low background contributes to high-contrast images and a favorable dosimetry profile. Similar specific uptake has been observed in other models, such as those targeting angiogenesis, where ⁶⁴Cu-CB-TE2A conjugated to an RGD peptide showed higher tumor concentration compared to control tumors not expressing the target integrin. nih.gov

Comparative Pharmacokinetic Profiles with Other Chelators

Direct comparisons with other commonly used chelators have highlighted the superior pharmacokinetic properties of CB-TE2A for chelating ⁶⁴Cu. The most notable comparisons have been made with DOTA, a widely used chelator for various radiometals.

When conjugated to a bombesin analog and injected into a prostate cancer mouse model, the ⁶⁴Cu-CB-TE2A construct displayed a significantly improved pharmacokinetic profile over its ⁶⁴Cu-DOTA counterpart. nih.govsnmjournals.org While both agents showed initial tumor uptake, the ⁶⁴Cu-DOTA conjugate led to much higher retention in non-target tissues, especially the liver. snmjournals.orgpsu.edu At 24 hours, the liver retention for the ⁶⁴Cu-DOTA conjugate was 7.80 ± 1.51 %ID/g, approximately 37 times higher than that of the ⁶⁴Cu-CB-TE2A conjugate. snmjournals.org This high liver uptake is attributed to the lower in vivo stability of the ⁶⁴Cu-DOTA complex, leading to the dissociation of ⁶⁴Cu and its subsequent uptake by the liver. snmjournals.orgresearchgate.net

Comparative Liver Uptake of ⁶⁴Cu-Conjugates at 24h Post-Injection

Chelator Targeting Moiety Animal Model Liver Uptake (%ID/g)
CB-TE2A Bombesin Analog Prostate Cancer (PC-3) 0.21 ± 0.06
DOTA Bombesin Analog Prostate Cancer (PC-3) 7.80 ± 1.51

Preclinical Imaging Applications (Small-Animal PET/CT)

Small-animal PET/CT is an indispensable tool in preclinical research, allowing for the non-invasive visualization and quantification of radiotracer distribution in living animals. mdpi.comnih.gov This technology has been instrumental in evaluating the performance of ⁶⁴Cu-CB-TE2A radioconjugates in various cancer models.

Prostate Cancer Models (e.g., PC-3 xenografts, BB2 receptor targeting)

Prostate cancer is a significant area of research for new diagnostic and therapeutic agents. nih.govyoutube.com Many prostate tumors overexpress the gastrin-releasing peptide receptor (GRPR), also known as the BB2 receptor, making it an attractive target for molecular imaging and therapy. snmjournals.orgresearchgate.net

Preclinical PET/CT imaging using ⁶⁴Cu-CB-TE2A conjugated to bombesin (BBN) analogs has successfully visualized GRPR-positive prostate cancer xenografts (PC-3) in mice. nih.govsnmjournals.org The images clearly delineated the tumors with high uptake of the radiotracer, while the surrounding background tissues showed minimal activity, particularly at later time points. snmjournals.orgresearchgate.net This high contrast is a direct result of the favorable pharmacokinetics of the ⁶⁴Cu-CB-TE2A complex, with its efficient tumor targeting and rapid clearance from non-target organs. snmjournals.org Comparative imaging studies with the ⁶⁴Cu-DOTA-BBN analog showed significantly higher background activity, especially in the liver, which obscured the tumor signal to some extent. snmjournals.org The clear visualization of tumors in the ⁶⁴Cu-CB-TE2A PET/CT scans confirms its potential for accurately detecting GRPR-expressing prostate cancer. snmjournals.orgresearchgate.net

Pancreatic Tumor Models (e.g., AR42J cells, SSTR2 targeting)

Pancreatic cancer is another malignancy where targeted radiopharmaceuticals hold promise for improved diagnosis and treatment. nih.govresearchgate.net Some pancreatic tumors, particularly neuroendocrine tumors, express somatostatin receptor 2 (SSTR2). nih.govbiorxiv.orgfrontiersin.org While direct preclinical imaging studies of ⁶⁴Cu-CB-TE2A conjugates specifically targeting SSTR2 in pancreatic tumor models like AR42J are not as extensively documented in the provided search results, the principles of its application can be inferred. The successful targeting of other receptors, such as GRPR in the pancreas of mouse models, demonstrates the versatility of the CB-TE2A platform. snmjournals.org In studies with a ⁶⁴Cu-CB-TE2A-BBN analog, there was high, specific uptake in the pancreas, which is known to be rich in BB2 receptors in mice. snmjournals.org This indicates that if conjugated to an appropriate SSTR2-targeting peptide (like an octreotate derivative), ⁶⁴Cu-CB-TE2A would likely be effective for imaging SSTR2-positive pancreatic tumors with PET/CT, benefiting from the same advantages of high stability and low background seen in other models.

Angiogenesis Targeting (e.g., RGD peptide conjugates, integrin binding)

Angiogenesis, the formation of new blood vessels, is a hallmark of cancer and a critical process for tumor growth and metastasis. nih.gov Integrins, particularly αvβ3, are cell adhesion molecules that are overexpressed on endothelial cells during angiogenesis, making them a prime target for imaging. nih.gov Peptides containing the arginine-glycine-aspartic acid (RGD) sequence are known to bind to these integrins with high affinity. researchgate.net

A ⁶⁴Cu-CB-TE2A conjugate with a cyclic RGD peptide was evaluated for its ability to image tumor angiogenesis using small-animal PET. nih.gov In mice bearing both αvβ3-positive (M21) and αvβ3-negative (M21L) melanoma tumors, the ⁶⁴Cu-CB-TE2A-c(RGDyK) radiotracer showed significantly higher uptake in the integrin-positive M21 tumors. nih.gov PET images clearly visualized the M21 tumor, and this uptake was significantly reduced by the co-administration of a blocking dose of the RGD peptide, confirming the specificity of the tracer for its target. nih.gov The study also highlighted the favorable clearance properties of the CB-TE2A conjugate, which resulted in low background activity and good tumor-to-tissue ratios, demonstrating its suitability for imaging angiogenesis. nih.gov

Tumor Uptake of ⁶⁴Cu-CB-TE2A-c(RGDyK) in Melanoma Xenografts

Tumor Model Target Expression Tumor Uptake at 4h (%ID/g)
M21 αvβ3-positive Higher concentration
M21L αvβ3-negative Lower concentration

Urokinase Plasminogen Activator Receptor (uPAR) Expression Imaging

The urokinase plasminogen activator receptor (uPAR) is a well-established biomarker for cancer cell invasion and metastasis. Its expression has prompted the development of positron emission tomography (PET) imaging agents to identify aggressive tumors. The chelator CB-TE2A has been instrumental in the development of copper-64 (⁶⁴Cu) labeled peptide conjugates for imaging uPAR.

In preclinical studies, new ⁶⁴Cu-labeled cross-bridged peptide conjugates based on the uPAR-targeting peptide AE105 were synthesized and evaluated. Specifically, ⁶⁴Cu-CB-TE2A-AE105 and a more stable variant, ⁶⁴Cu-CB-TE2A-PA-AE105, were compared head-to-head with the more conventional ⁶⁴Cu-DOTA-AE105 in animal models. thno.orgnih.gov These evaluations were typically performed in nude mice bearing human U87MG glioblastoma xenografts, which are known to express high levels of uPAR. nih.gov

The stability of these radioconjugates is crucial for effective imaging. Studies demonstrated a clear ranking of chemical inertness for the complexed copper ions: ⁶⁴Cu-DOTA-AE105 was significantly less stable than ⁶⁴Cu-CB-TE2A-AE105, which in turn was less stable than ⁶⁴Cu-CB-TE2A-PA-AE105. thno.org This increased stability of the CB-TE2A-based tracers, particularly ⁶⁴Cu-CB-TE2A-PA-AE105, translated to improved imaging characteristics. thno.orgnih.gov

Biodistribution studies in U87MG tumor-bearing mice showed that while tumor uptake was similar for the different tracers at 1-hour post-injection, there were significant differences at later time points and in non-target organs like the liver. thno.orgnih.gov The more stable ⁶⁴Cu-CB-TE2A-PA-AE105 exhibited significantly reduced liver uptake compared to both ⁶⁴Cu-DOTA-AE105 and ⁶⁴Cu-CB-TE2A-AE105. thno.orgnih.gov For instance, at 1 hour post-injection, the hepatic uptake of ⁶⁴Cu-CB-TE2A-AE105 was approximately 11.2 ± 1.2 %ID/g, whereas for ⁶⁴Cu-CB-TE2A-PA-AE105 it was only 4.8 ± 0.2 %ID/g. nih.gov

The specificity of the best-performing ligand, ⁶⁴Cu-CB-TE2A-PA-AE105, was confirmed in vivo. A non-binding control peptide, ⁶⁴Cu-CB-TE2A-PA-AE105mut, showed significantly lower tumor uptake (2.2 ± 0.4 %ID/g) compared to the active tracer (5.4 ± 0.7 %ID/g) at 1 hour post-injection, while hepatic uptake remained comparable. thno.org This confirmed that the tumor accumulation was receptor-mediated. The excellent imaging contrast and stability of ⁶⁴Cu-CB-TE2A-PA-AE105 in preclinical models underscore its potential for future clinical applications in cancer imaging. thno.orgnih.gov

Other Tumor Models (e.g., neuroblastoma, melanoma, U87MG xenograft)

The utility of CB-TE2A radioconjugates has been explored in various preclinical tumor models beyond their application in uPAR imaging.

U87MG xenograft: As detailed in the uPAR imaging section (5.3.4), the human glioblastoma U87MG xenograft model has been a cornerstone for the preclinical evaluation of ⁶⁴Cu-CB-TE2A based radiotracers. thno.orgnih.gov In these studies, nude mice with subcutaneously implanted U87MG tumors were used to perform head-to-head comparisons of different chelator systems conjugated to the AE105 peptide. nih.gov The results consistently demonstrated the superior in vivo stability and imaging properties of CB-TE2A conjugates over DOTA conjugates, highlighting the U87MG model's value in assessing these agents. thno.orgnih.gov

Neuroblastoma and Melanoma: A review of the available scientific literature did not yield specific preclinical evaluation data for CB-TE2A radioconjugates in animal models of neuroblastoma or melanoma.

Assessment of Tumor-to-Background Contrast

A critical factor in the preclinical evaluation of imaging agents is their ability to provide high contrast between the tumor and surrounding healthy tissues. CB-TE2A radioconjugates have demonstrated excellent tumor-to-background ratios in various animal models.

In studies using a somatostatin receptor subtype 2 (SSTR2) antagonist, ⁶⁴Cu-CB-TE2A-sst₂-ANT, excellent tumor-to-background contrast was observed in rats bearing AR42J pancreatic tumors. nih.gov At 4 hours post-injection, the average tumor standardized uptake value (SUV) was 2.45 ± 0.5, with an SUV tumor-to-muscle ratio of 58. nih.gov Even at 24 hours, the tumor-to-muscle ratio remained high at 37. nih.gov Biodistribution analysis revealed superior tumor-to-blood and tumor-to-muscle ratios for ⁶⁴Cu-CB-TE2A-sst₂-ANT compared to the corresponding agonist ⁶⁴Cu-CB-TE2A-Y3-TATE at later time points. nih.govresearchgate.net

For uPAR imaging in U87MG xenografts, the more stable ⁶⁴Cu-CB-TE2A-PA-AE105 provided a significantly improved tumor-to-liver ratio compared to both ⁶⁴Cu-DOTA-AE105 and ⁶⁴Cu-CB-TE2A-AE105 at both 1 hour and 22 hours post-injection. nih.gov

In a prostate cancer mouse model using PC-3 xenografts, a bombesin analog conjugated to CB-TE2A (⁶⁴Cu-CB-TE2A-8-AOC-BBN(7-14)NH₂) showed significantly improved non-target tissue clearance compared to its DOTA counterpart, which is indicative of better tumor-to-background contrast at later time points due to lower background signal. nih.gov Similarly, in a prostate cancer model targeting prostate-specific membrane antigen (PSMA), a ⁶⁴Cu-labeled CB-TE2A conjugate exhibited superior tumor-to-background ratios compared to other chelated compounds. nih.gov

The collective data from these preclinical studies indicate that the high in vivo stability of the ⁶⁴Cu-CB-TE2A complex leads to effective clearance from non-target tissues, resulting in high and sustained tumor-to-background contrast across different cancer models.

Interactive Data Table: Tumor-to-Background Ratios of ⁶⁴Cu-CB-TE2A Conjugates

RadioconjugateTumor ModelBackground TissueTime PointRatioReference
⁶⁴Cu-CB-TE2A-sst₂-ANTAR42J PancreaticMuscle (SUV)4 h58 nih.gov
⁶⁴Cu-CB-TE2A-sst₂-ANTAR42J PancreaticMuscle (SUV)24 h37 nih.gov
⁶⁴Cu-CB-TE2A-sst₂-ANTAR42J PancreaticBlood1 h7 nih.gov
⁶⁴Cu-CB-TE2A-sst₂-ANTAR42J PancreaticBlood4 h35 nih.gov
⁶⁴Cu-CB-TE2A-sst₂-ANTAR42J PancreaticBlood24 h72 nih.gov
⁶⁴Cu-CB-TE2A-sst₂-ANTAR42J PancreaticMuscle1 h17 nih.gov
⁶⁴Cu-CB-TE2A-sst₂-ANTAR42J PancreaticMuscle4 h70 nih.gov
⁶⁴Cu-CB-TE2A-sst₂-ANTAR42J PancreaticMuscle24 h93 nih.gov
⁶⁴Cu-CB-TE2A-PA-AE105U87MG GlioblastomaLiver1 h0.99 ± 0.10 nih.gov
⁶⁴Cu-CB-TE2A-PA-AE105U87MG GlioblastomaLiver22 h1.18 ± 0.27 nih.gov

Mechanistic Insights into Cb Te2a Performance

Role of Cross-Bridged Structure in In Vivo Stability

The defining characteristic of CB-TE2A is its ethylene (B1197577) cross-bridged tetraazamacrocyclic structure. This rigid framework is fundamental to the high stability of its metal complexes, a critical factor for radiopharmaceuticals to prevent the release of free radiometals into the body, which can lead to non-specific toxicity and degraded imaging quality.

Reduction of Transchelation and Non-Target Retention

A significant advantage of CB-TE2A is its ability to minimize the transchelation of ⁶⁴Cu to endogenous proteins, such as superoxide (B77818) dismutase in the liver. This process, commonly observed with less stable chelators like TETA (1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid) and DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), leads to high background signals in non-target organs, particularly the liver. nih.govresearchgate.net

Metabolism studies have quantitatively demonstrated the superior stability of ⁶⁴Cu-CB-TE2A. In a comparative study, the amount of protein-associated ⁶⁴Cu in rat liver homogenates at 4 hours post-injection was significantly lower for ⁶⁴Cu-CB-TE2A compared to ⁶⁴Cu-TETA. A similar trend was observed when comparing the cross-bridged cyclen derivative, ⁶⁴Cu-CB-DO2A, with ⁶⁴Cu-DOTA, highlighting the general benefit of the cross-bridged design. nih.gov The robust stability of ⁶⁴Cu-CB-TE2A leads to improved clearance from non-target tissues like the liver and blood, resulting in higher tumor-to-tissue ratios and enhanced imaging contrast. nih.gov

Table 1: In Vivo Stability Comparison of ⁶⁴Cu-Labeled Macrocyclic Complexes

Complex% Protein-Associated ⁶⁴Cu in Rat Liver (4h post-injection)Reference
⁶⁴Cu-CB-TE2A13 ± 6% nih.gov
⁶⁴Cu-TETA75 ± 9% nih.gov
⁶⁴Cu-CB-DO2A61 ± 14% nih.gov
⁶⁴Cu-DOTA90.3 ± 0.5% nih.gov

Correlation between Ligand Rigidity and Kinetic Inertness

The enhanced in vivo stability of the ⁶⁴Cu-CB-TE2A complex is directly related to its high kinetic inertness, a property conferred by the rigidity of the cross-bridged ligand. Kinetic inertness refers to the resistance of a complex to dissociation. The ethylene bridge in CB-TE2A pre-organizes the donor atoms for metal coordination and makes the macrocyclic cavity less susceptible to conformational changes that could facilitate metal release. nih.gov

Structure-Activity Relationship Studies (SAR) with CB-TE2A Conjugates

Influence of Ligand Modifications on Biological Activity

Modifications to the CB-TE2A ligand itself, beyond its initial functionalization for bioconjugation, can have a profound impact on the biological properties of the resulting conjugate. For instance, the creation of multivalent constructs, where multiple targeting molecules are attached to a single CB-TE2A-based scaffold, has been shown to enhance tumor retention. This "polyvalent effect" can lead to increased avidity for the target receptor. For example, a divalent FAPI-04 conjugate using a CB-TE2A scaffold demonstrated significantly higher tumor uptake compared to its monovalent counterpart.

The introduction of linkers, such as polyethylene (B3416737) glycol (PEG), between the CB-TE2A chelator and the targeting peptide can also significantly alter the conjugate's pharmacokinetics. PEGylation can increase the hydrodynamic radius of the conjugate, leading to a longer circulation half-life and potentially improved tumor accumulation due to the enhanced permeability and retention (EPR) effect. However, the nature of the linker chemistry itself can also play a role. Studies comparing different linker strategies have shown that the choice of conjugation chemistry can affect biodistribution and clearance profiles. nih.gov

Impact of Peptide/Biomolecule Type on Conjugate Behavior

For example, a comparison of CB-TE2A conjugated to a somatostatin (B550006) receptor subtype 2 (SSTR2) agonist (Y3-TATE) versus an antagonist (sst2-ANT) revealed significant differences in their biological profiles. While both targeted SSTR2-positive tumors, the antagonist, ⁶⁴Cu-CB-TE2A-sst2-ANT, showed less internalization into tumor cells compared to the agonist, ⁶⁴Cu-CB-TE2A-Y3-TATE. nih.govsnmjournals.org Despite lower internalization, the antagonist provided better tumor-to-blood and tumor-to-muscle ratios at later time points, suggesting it may be a superior agent for imaging. nih.gov

Similarly, when CB-TE2A was conjugated to a bombesin (B8815690) analog for targeting gastrin-releasing peptide receptors (GRPR) on prostate cancer cells, the resulting conjugate showed efficient tumor uptake. A direct comparison with a ⁶⁴Cu-DOTA-bombesin analog highlighted the superior clearance of the CB-TE2A conjugate from the liver, again underscoring the advantage of the cross-bridged chelator in reducing non-target retention. snmjournals.org

The versatility of CB-TE2A is further demonstrated by its conjugation to RGD peptides for imaging αvβ3 integrin, a marker of angiogenesis. A ⁶⁴Cu-CB-TE2A-c(RGDyK) conjugate showed higher tumor uptake and faster clearance from the liver and blood compared to a similar RGD peptide conjugated to a different chelator, diamsar. nih.gov

Table 2: Biodistribution of Different ⁶⁴Cu-CB-TE2A-Peptide Conjugates in Tumor-Bearing Models

ConjugateTargetTumor ModelTumor Uptake (%ID/g at 1h)Liver Uptake (%ID/g at 1h)Reference
⁶⁴Cu-CB-TE2A-Y3-TATE (agonist)SSTR2AR42J Rat PancreaticNot ReportedNot Reported snmjournals.org
⁶⁴Cu-CB-TE2A-sst2-ANT (antagonist)SSTR2AR42J Rat PancreaticNot ReportedNot Reported nih.govsnmjournals.org
⁶⁴Cu-CB-TE2A-c(RGDyK)αvβ3 IntegrinM21 Human Melanoma3.51 ± 0.690.85 ± 0.46 nih.gov
⁶⁴Cu-CB-TE2A-8-AOC-BBN(7–14)NH₂GRPRPC-3 Human Prostate6.95 ± 2.27 (at 15 min)Not Reported snmjournals.org

Future Research Directions and Challenges in Cb Te2a Development

Advancements in Synthesis and Radiolabeling Methodologies

A key area of future research for CB-TE2A revolves around refining its synthesis and radiolabeling processes. While CB-TE2A forms highly stable complexes with copper-64 (⁶⁴Cu), the required labeling conditions can be harsh, potentially damaging sensitive biomolecules to which it is conjugated. nih.gov

Development of Milder Radiolabeling Conditions for Sensitive Biomolecules

The rigorous conditions often required for radiolabeling CB-TE2A, such as elevated temperatures, are incompatible with a variety of large proteins and intact antibodies. nih.gov This limitation has spurred research into developing analogues of CB-TE2A that can be radiolabeled under milder conditions without compromising the in vivo stability of the resulting complex. nih.gov For instance, the replacement of one or both acetic acid pendant arms of CB-TE2A with a phosphonate (B1237965) pendant arm has been shown to facilitate radiolabeling at room temperature. nih.gov This modification is crucial for the use of CB-TE2A with heat-sensitive biological vectors. One study demonstrated that a CB-TE2A-peptide conjugate could be successfully labeled with ⁶⁴Cu at 95°C, but the goal remains to lower this temperature further. researchgate.net The development of such analogues is a critical step toward broadening the applicability of CB-TE2A-based radiopharmaceuticals.

Exploration of Novel CB-TE2A Derivatives

To enhance the properties of CB-TE2A, researchers are actively exploring the synthesis and evaluation of new derivatives with modified functional groups and structural backbones.

Integration of Different Pendant Arms (e.g., phosphonic acid)

The introduction of phosphonate pendant arms in place of the original acetic acid arms has been a significant area of investigation. nih.govresearchgate.net This modification has been shown to accelerate the kinetics of copper(II) complexation, allowing for radiolabeling under milder conditions. nih.govresearchgate.net For example, the derivative CB-TE1A1P, which has one phosphonic acid arm, can be labeled with ⁶⁴Cu under mild conditions and has shown improved tumor uptake and lower renal retention in preclinical models compared to its di-acid counterpart. nih.gov However, this substitution can sometimes lead to decreased stability of the copper complex. nih.gov Therefore, a key challenge is to balance the accelerated labeling kinetics with the need for high in vivo stability.

Synthesis of Analogs with Modified Cross-Bridges

Modifying the cross-bridge of the cyclam framework is another avenue of research. The synthesis of a propylene (B89431) cross-bridged analog, PCB-TE2P, demonstrated that the nature of the cross-bridge can have a more significant impact on the stability of the copper complex than the pendant arms. nih.gov While the propylene bridge in PCB-TE2P conferred high stability, it required heating to 90°C for quantitative radiolabeling, indicating that the goal of mild labeling conditions was not fully achieved with this modification alone. nih.gov Future work will likely focus on optimizing the cross-bridge structure to achieve both high stability and facile labeling.

Broader Applications in Preclinical Imaging and Theranostics

The ultimate goal of developing improved CB-TE2A derivatives is to expand their use in preclinical and, eventually, clinical settings for both diagnostic imaging and targeted therapy (theranostics). The ability to label a wide range of targeting vectors, from small molecules to large antibodies, will enable the development of highly specific radiopharmaceuticals for various diseases. nih.govuclahealth.org

Expansion to Other Radionuclides

The primary success of CB-TE2A has been as a highly stable chelator for copper isotopes, most notably the theranostic pair ⁶⁴Cu and ⁶⁷Cu. nih.gov The identical chemical nature of these isotopes allows for the use of a single CB-TE2A-conjugated molecule for both initial PET imaging with ⁶⁴Cu and subsequent radiotherapy with ⁶⁷Cu. nih.govnih.gov This approach offers a powerful platform for personalized medicine, where treatment can be planned and monitored based on diagnostic imaging. nih.gov

Future research aims to expand the application of the CB-TE2A scaffold or its derivatives to other radionuclides. While CB-TE2A is optimized for copper, the underlying principle of using a rigid, cross-bridged structure to enhance kinetic inertness is a valuable design strategy. The development of new radiopharmaceuticals is often challenged by the need to match the properties of the radionuclide, the chelator, and the targeting molecule. nih.gov Research into other copper isotopes, such as the shorter-lived ⁶⁰Cu and ⁶¹Cu for PET imaging, is an active area. nih.govacs.org The production and purification of these and other novel radiometals remain a significant challenge, but their availability could open new avenues for CB-TE2A-based agents. nih.govnih.gov Furthermore, the development of dual-chelator platforms, which incorporate two different chelating agents into a single molecule, represents an innovative strategy to accommodate imaging and therapy radiometals of different elements, such as ⁸⁹Zr and ¹⁷⁷Lu. researchgate.net This could inspire future designs that adapt the stable core of a CB-TE2A-like structure for use with other medically relevant radiometals.

RadionuclideTypeHalf-lifePrimary Application with CB-TE2A System
⁶⁴Cu β+, β-12.7 hoursPET Imaging, Radiotherapy
⁶⁷Cu β-, γ61.8 hoursRadiotherapy, SPECT Imaging
⁶⁰Cu β+23.7 minutesPotential for PET Imaging
⁶¹Cu β+3.3 hoursPotential for PET Imaging
⁸⁹Zr β+78.4 hoursPotential for Immuno-PET (with modified chelators)
¹⁷⁷Lu β-6.7 daysPotential for Radiotherapy (with modified chelators)

Table 1: Potential Radionuclides for Use with CB-TE2A and Related Systems. This table summarizes the properties of copper radionuclides well-suited for CB-TE2A and other promising radionuclides that could be used with next-generation or dual-chelator systems.

Development for Multimodal Imaging

Multimodal imaging, which combines two or more imaging technologies, offers a more comprehensive understanding of biological processes. nih.gov The future development of CB-TE2A-based agents is likely to include their adaptation for such dual-modality approaches, for instance, by combining the PET signal from a chelated radionuclide with signals for MRI or optical fluorescence imaging.

The creation of a multimodal imaging agent involves conjugating the CB-TE2A-radionuclide complex and another imaging probe (e.g., an MRI contrast agent or a fluorescent dye) to the same targeting molecule. This would allow for the high sensitivity of PET to be complemented by the high spatial resolution of MRI or the real-time feedback of fluorescence imaging. nih.gov For example, a PET/MRI agent could provide simultaneous functional and detailed anatomical information, which is particularly valuable in oncology and neurology. nih.govnih.govnih.gov While specific CB-TE2A-based multimodal agents are still largely in the conceptual and early development stages, the chemical framework is adaptable. The bifunctional nature of the chelator allows for its attachment to complex molecular constructs that can carry multiple imaging labels.

Pretargeting Strategies with CB-TE2A Systems

Pretargeting is an innovative multi-step strategy designed to improve the tumor-to-background signal ratio in both imaging and therapy. thno.orgfrontiersin.org This approach separates the delivery of the tumor-targeting molecule (like a monoclonal antibody) from the administration of the radioactive payload. researchgate.netnih.gov First, an unlabeled antibody is injected and allowed to accumulate at the tumor site while clearing from the bloodstream. frontiersin.org Subsequently, a small, rapidly clearing molecule carrying the radionuclide is administered, which then binds to the antibody already localized at the tumor. nih.govfrontiersin.org

This method significantly reduces the radiation dose to healthy tissues because the radioactivity is carried by a small molecule with fast pharmacokinetics. researchgate.netnih.gov The success of this strategy hinges on the high stability of the radiolabeled small molecule. The exceptional in vivo stability of the ⁶⁴Cu-CB-TE2A complex makes it an ideal candidate for pretargeting systems. nih.gov Its resistance to demetallation ensures that the radionuclide remains chelated until it reaches the pre-targeted antibody, minimizing off-target accumulation.

Recent advances in this field utilize bioorthogonal chemistry, such as the reaction between a tetrazine and a trans-cyclooctene, to create a strong, covalent bond between the targeting antibody and the radiolabeled agent in vivo. researchgate.netnih.govresearchgate.net Incorporating CB-TE2A into such a system could combine the benefits of highly efficient in vivo "click" chemistry with the superior stability of the chelator, paving the way for next-generation radioimmunotherapy with improved efficacy and safety. nih.govnih.gov

Addressing Remaining Challenges in Preclinical Translation

Despite the promise of CB-TE2A, several hurdles must be addressed to ensure its successful translation from laboratory models to clinical use.

Optimizing In Vivo Clearance and Specificity

A critical factor for any radiopharmaceutical is its ability to be taken up by the target tissue while clearing rapidly from non-target organs, particularly the liver and kidneys, to maximize the signal-to-noise ratio and minimize radiation toxicity. nih.gov One of the major advantages of CB-TE2A is its demonstrated ability to form highly stable complexes with ⁶⁴Cu, which significantly reduces the in vivo transchelation of the copper ion. nih.gov

RadioconjugateTumor Uptake (15 min %ID/g)Liver Uptake (24 h %ID/g)Total Body Clearance (24 h %ID)
⁶⁴Cu-CB-TE2A-BBN 6.95 ± 2.270.21 ± 0.0698.60 ± 0.28
⁶⁴Cu-DOTA-BBN 4.95 ± 0.917.80 ± 1.5167.84 ± 5.43

Table 2: Comparative Biodistribution of ⁶⁴Cu-labeled Bombesin (B8815690) (BBN) Analogs. This table shows the superior in vivo performance of the CB-TE2A conjugate compared to the DOTA conjugate in a prostate cancer xenograft mouse model, highlighting its significantly lower liver retention and more efficient total body clearance. Data from nih.gov.

Q & A

Q. How does the molecular structure of CB-TE2A influence its chelation efficiency with copper ions?

CB-TE2A features a macrocyclic structure with four nitrogen atoms and two carboxylate groups. These form an octahedral coordination complex with Cu(II), where the nitrogen atoms occupy equatorial positions, and the carboxylate oxygens occupy axial positions. This rigid arrangement enhances thermodynamic and kinetic stability compared to non-macrocyclic chelators like DOTA. The cross-bridged cyclam backbone further reduces metal loss in vivo .

Q. What are the optimal pH and temperature conditions for radiolabeling CB-TE2A with ⁶⁴Cu?

Radiolabeling efficiency is maximized under acidic conditions (pH ~2.5) and elevated temperatures (e.g., 95°C for 30–60 minutes). For peptide conjugates, pre-activation of CB-TE2A with DIC/DIEA in DMF improves coupling efficiency, followed by resin-based peptide synthesis and purification .

Q. How can CB-TE2A be conjugated to peptides while maintaining chelation stability?

Standard Fmoc/HBTU solid-phase synthesis is recommended. CB-TE2A is pre-activated and attached to resin-bound peptides, followed by deprotection and purification. Selective deprotection of peripheral carboxylates preserves the inner carboxylates for Cu(II) binding, ensuring neutral complex formation .

Q. What analytical techniques are critical for verifying CB-TE2A-Cu complex purity?

Use HPLC with UV/Vis detection (λ = 280 nm for peptide bonds) and radiometric detectors for ⁶⁴Cu-labeled compounds. Mass spectrometry (MALDI-TOF or ESI-MS) confirms molecular weight, while ICP-MS quantifies metal incorporation efficiency .

Advanced Research Questions

Q. How should researchers design experiments to evaluate in vivo stability of CB-TE2A-⁶⁴Cu complexes?

Conduct biodistribution studies in murine models, comparing renal/hepatic clearance rates and residual radioactivity in target tissues (e.g., tumors) over 24–48 hours. Use blocking studies with non-radioactive Cu-CB-TE2A to assess receptor specificity. Statistical analysis via unpaired t-tests (95% CI, p <0.05) identifies significant differences in uptake .

Q. What strategies resolve conflicting biodistribution data between CB-TE2A and DOTA-based radiopharmaceuticals?

Analyze clearance pathways: CB-TE2A exhibits faster renal excretion (73.3% ID at 2 hours) and lower hepatic retention (0.96% ID/g) compared to DOTA. Use compartmental modeling to differentiate target-specific binding from nonspecific uptake in organs like lungs .

Q. How can multivalent CB-TE2A-peptide conjugates improve tumor targeting?

Synthesize multivalent constructs (e.g., H2-(M10)₂) to enhance avidity. Validate via competitive binding assays (IC₅₀ values) and microPET imaging. Note that multivalency may not always improve affinity due to steric hindrance, as seen in αvβ6-targeting studies .

Q. What methodological adjustments are needed for labeling temperature-sensitive biomolecules (e.g., antibodies) with CB-TE2A?

Use phosphonate-modified derivatives (e.g., CB-TE1A1P) for labeling at lower temperatures (37°C). Optimize reaction times (≤1 hour) and pH (6.5–7.5) to preserve biomolecule integrity while achieving >90% radiochemical yield .

Q. How do researchers troubleshoot low radiochemical purity in CB-TE2A-⁶⁴Cu conjugates?

Implement post-labeling purification via size-exclusion chromatography or centrifugal filtration. Ensure chelator-to-peptide molar ratios >2:1 during synthesis to minimize unlabeled species. Validate with radio-TLC (silica gel, methanol:water = 9:1) .

Q. What are best practices for correlating in vitro binding assays with in vivo PET imaging results?

Perform dose-response assays (e.g., IC₅₀ for receptor inhibition) using αvβ6-positive cell lines. Compare with tumor-to-background ratios in microPET scans. Use linear regression to model uptake kinetics and validate with ex vivo autoradiography .

Methodological Considerations

  • Statistical Analysis : Use GraphPad Prism for unpaired t-tests and ANOVA. Report mean ± SD and significance thresholds (p <0.05) .
  • Data Reproducibility : Document synthesis protocols (e.g., Fmoc cycles, purification gradients) in supplemental materials for replication .
  • Ethical Compliance : Adhere to institutional guidelines for animal studies, including tumor implantation protocols and radiation safety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.